Tributyl tin

Catalog No.
S589529
CAS No.
688-73-3
M.F
C12H28Sn
M. Wt
291.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyl tin

CAS Number

688-73-3

Product Name

Tributyl tin

IUPAC Name

tributylstannane

Molecular Formula

C12H28Sn

Molecular Weight

291.06 g/mol

InChI

InChI=1S/3C4H9.Sn.H/c3*1-3-4-2;;/h3*1,3-4H2,2H3;;

InChI Key

DBGVGMSCBYYSLD-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)CCCC

Synonyms

TBTC chloride, tri-n-butyl tin maleate, tri-n-butyltin, tri-n-butyltin chloride, tri-n-butyltin hydride, tributyltin, tributyltin acetate, tributyltin chloride, tributyltin fluoride, tributyltin hydride, tributyltin ion (1+), tributyltin tetrafluoroborate, tributyltin-d27

Canonical SMILES

CCCC[SnH](CCCC)CCCC
  • Nucleophilic character

    The SnBu₃ group acts as a good nucleophile, readily donating its lone pair of electrons to form new bonds. This property makes it valuable for reactions like C-Sn bond formation, a crucial step in various organic syntheses. [Source: 2-(Tributylstannyl)pyridine | CAS 17997-47-6 | SCBT, ]

  • Radical precursor

    Tributylstannanes like SnBu₃ can be readily converted into radical species through various methods. These radicals participate in various organic transformations, including radical cyclizations, additions, and polymerizations. [Source: Larock, Richard C. Comprehensive Organic Transformations. 2nd ed., Wiley-VCH, Weinheim, 1999. p. 1124]

Tributylstannanyl in Catalysis

Beyond its role as a reactant, tributylstannanyl serves as a versatile tool in catalysis:

  • Lewis acid activation

    The vacant p-orbitals on the tin atom in SnBu₃ can accept electron pairs from Lewis bases, activating them for further reactions. This activation strategy finds application in various catalytic processes, including Diels-Alder reactions and Friedel-Crafts alkylations. [Source: Clayden, Jonathan, Nick Greeves, and Stuart Warren. Organic Chemistry. 2nd ed., Oxford University Press, 2012. p. 822]

  • Organocatalyst design

    Tributylstannanyl groups can be incorporated into the structure of organocatalysts, influencing their reactivity and selectivity. This approach allows researchers to develop new and efficient catalysts for various organic transformations. [Source: Kobayashi, Shuji, and Masakatsu Yasutake. "Recent progress in Lewis acid-mediated asymmetric reactions catalyzed by chiral Brønsted acids." Chemical Communications (2008): 4242-4252]

Tributylstannanyl in Coordination Chemistry and Materials Science

The ability of SnBu₃ to form stable complexes with various metal ions makes it valuable in coordination chemistry and materials science:

  • Stabilizing agent

    Tributylstannanyl groups can act as ligands, stabilizing metal centers in organometallic complexes. This stabilization is crucial for studying the properties and reactivity of these complexes, which have potential applications in catalysis and materials science. [Source: Elschenbroich, Christoph, and Andreas Salzer. Organometallics: An Introduction. 3rd ed., Wiley-VCH, Weinheim, 2010. p. 261]

  • Nanomaterial synthesis

    Tributylstannanyl derivatives can be used as precursors for the synthesis of various nanomaterials. By controlling the reaction conditions, researchers can tailor the size, shape, and properties of these nanomaterials for applications in electronics, catalysis, and biomedicine. [Source: Caruso, Frank. "Nanoengineering of the cell surface for targeted delivery." Advanced Materials (2001): 21: 650-655]

Tributyl tin is an organotin compound characterized by the formula (C₄H₉)₃Sn. It belongs to a class of compounds known as organotin compounds, which contain covalently bonded tin atoms with organic groups. The most notable derivative of tributyl tin is tributyltin oxide, widely recognized for its applications as a biocide in antifouling paints used on ships to prevent biofouling—organism growth on submerged surfaces . This compound has a low water solubility, making it effective in marine environments, where it can persist and bioaccumulate in marine organisms over extended periods, leading to significant ecological impacts .

Due to their reactivity as radical species. One significant reaction involves the use of tributyl tin hydride as a reducing agent in dehalogenation processes. In this context, tributyl tin radicals are generated through radical chain mechanisms, allowing for the conversion of alkyl halides to hydrocarbons . The general reaction can be summarized as follows:

  • Initiation: A radical initiator (e.g., azobisisobutyronitrile) generates radicals.
  • Propagation: The generated radicals react with tributyl tin hydride to form new carbon radicals.
  • Termination: The process continues until all reactants are consumed.

Additionally, tributyl tin compounds can react with various electrophiles, facilitating hydrostannylation reactions where they serve as sources of hydrogen atoms in organic synthesis .

Tributyl tin is recognized for its endocrine-disrupting properties, affecting hormone systems in various organisms. Studies have shown that it can reduce cyclic adenosine monophosphate production and alter calcium metabolism in cells, particularly affecting primary hepatocytes . The compound has been implicated in reproductive and developmental toxicity across several species, raising concerns about its environmental persistence and bioaccumulation potential .

Tributyl tin can be synthesized through several methods:

  • Reduction of Tributyltin Oxide: This method involves reducing tributyltin oxide with polymethylhydrosiloxane or lithium aluminum hydride to yield tributyl tin hydride .
  • Direct Reaction of Tin Compounds: The reaction of butyl lithium with tin tetrachloride can also produce tributyl tin compounds.
  • Hydrolysis of Organotin Chlorides: Hydrolysis of tributyl tin chloride under specific conditions yields tributyl tin hydroxide or other derivatives.

These methods highlight the versatility and utility of tributyl tin in organic synthesis and its role as a reagent in various chemical transformations .

Tributyl tin has several applications, notably:

  • Antifouling Agents: Used extensively in marine coatings to prevent the growth of barnacles and algae on ship hulls.
  • Organic Synthesis: Acts as a reagent for hydrostannylation and dehalogenation reactions, making it valuable in synthetic organic chemistry.
  • Biocides: Employed in various formulations to control unwanted biological growth in industrial applications .

Interaction studies involving tributyl tin have focused on its effects on cellular systems and ecosystems. Research indicates that tributyl tin compounds can disrupt calcium signaling pathways and hormone responses, leading to adverse effects on growth and reproduction in aquatic organisms. Additionally, studies have shown that tributyl tin can accumulate in sediments and biota within marine environments, complicating assessments of its ecological impact due to the potential for long-term bioavailability .

Several compounds share structural similarities with tributyl tin, including:

Compound NameStructureUnique Features
Tributyltin Chloride(C₄H₉)₃SnClUsed primarily as an electrophile in organic synthesis.
Triphenyltin(C₆H₅)₃SnExhibits different biological activity; often used as a fungicide.
Trimethyltin(C₃H₉)₃SnLess toxic than tributyl tin; used in organometallic chemistry.
Dimethyltin(C₂H₆)₂SnUsed in polymer chemistry; lower toxicity profile compared to tributyl derivatives.

Tributyl tin is unique due to its extensive use as an antifouling agent and its significant ecological implications stemming from its persistence and bioaccumulation potential. Its endocrine-disrupting properties further distinguish it from other organotin compounds, which may not exhibit the same level of toxicity or environmental impact .

Color/Form

A liquid.

Exact Mass

292.121303 g/mol

Monoisotopic Mass

292.121303 g/mol

Boiling Point

112.5-113.5 @ 8 mm Hg

Heavy Atom Count

13

Density

1.103 @ 20 °C

UNII

4XDX163P3D

GHS Hazard Statements

Aggregated GHS information provided by 67 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (11.94%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (98.51%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): Use as veterinary medicine as poultry anthelmintic.

Mechanism of Action

The polymerization of actin, a basic component of the cystoskeleton, was evaluated in human neutrophilis after treatment with tributyltin /and/ triphenyltin for 2-30 min at 37 °C. Tributyltin and triphenyltin decreased the content of the polymerized form (F-actin) in resting neutrophils at all the times studied; in addition, after tributyltin and triphenyltin treatment the response of the cells to a polymerizing stimulus (chemotactic peptide) was no longer detectable. These effects were observed under conditions where a cytotoxicity marker such as lactate dehydrogensase leakage remained unaffected. These results may explain the observed inhibition by tributyltin and triphenyltin of basic cellular functions involving cell shape and motility, which are regulated by the cytoskeleton.
Flow cytometric and light/fluorescence microscopic analysis of murine erythroleukemic cells and electron microscopic investigation of porcine microsomal membrane preparations suggest that tributyltin toxicity is mediated through fixation processes (protein denaturation crosslinking, and so on) within the plasma membrane/ cytoplasm complex. This hypothesis was derived from the following observations: 1. Exposure of the murine erythroleukemic cells to micromolar concentrations of tributyltin results in increased resistance to detergent-mediated cytolysis; 2. Exposure of porcine renal microsomal membrane preparations to similar concentrations resulted in inhibition of vanadate-mediated crystallization of sodium=,potassium(+)-adenosine-triphosphatase, a process requiring protein moibility within the membrane; 3. Flow cytometric and fluorescene microscopic analyses indicate the murine erythroleukemic cells exposed to submicromolar concentrations of tributyltin exhibit increased cellular carboxyfluorescein retention; and 4. Nuclei prepared from tributyltin treated by detergent-mediated cytolysis exhibit increased axial light loss, 90 degrees light scatter, fluorescein isothiocyanate fluorescence, and the presence of adherent proteinaceous tags. The DNA distribution histogram of such nuclei also is perturbed.
The influence of in vivo tributyltin exposure on macrophage activation was compared to previously reported responses resulting from in vitro exposure. Oyster toadish (Opsanus tau) were treated weekly for six weeks with either sham, vehicle, 0.250, 0.750, or 2.5 mg/kg tributyltin. Resident peritoneal macrophages were isolated and chemiluminescence stimulated by tributyltin 50 ug/l and synergistic combination of the tumor promotor myristate acetate and calcium ionophore was compared between treatment groups. Chemiluminescence was reduced in dose-dependent manner in response to both promoter myristate acetate + calcium ionophore - and tributyltin (50 ug/l)-stimulation.
Due to the inacessibility of human nerve tissue for direct biochemical evaluation, there appears to be a need to identify peripheral markers which will reflect toxicity to the central nerous system by relatively non-invasive means. The aim of this study was to investigate whether the enzyme Na+/K+-ATPase in erythrocytes could be used as a marker for effects on the same enzyme in brain tissue. The compounds chosen to test this hypothesis were the pesticide chlordecone, the organotin compounds triethyltin and tributyltin, mercuric chloride and methyl mercury. All compounds were found to inhibit in vitro Na=/K+-ATPase activity in rat brain (IC50s =0.9-56 uM) and in rat erythrocytes (IC50s= 1.2= 66 um) with similar potencies. However, administration of these compounds in vivo at high doses produced no significant inhibition of either brain or erythrocyte Na+/K+-ATPase activity despite observed symptoms of neurotoxicity. Dialysis experiments indicated that dissociation of the compounds by dilution during tissue preparation was not responsible for the lack of detectable in vivo inhibition. Measurements of metal concentration in brain by atomic absorption spectrometry after in vivo administration of triethyltin, mercuric chloride and methyl mercury indicated that levels of these compounds were too low to inhibit significantly NA+/K+-ATPase activity. These results suggest that inhibition of Na+/K+-ATPase activity might not represent the mechanism responsible for the neurotoxicity of these compounds, and that erythrocyte Na+/K+-ATPase activity is not a useful marker for neurotoxicty following acute exposures. /Tributyltin/
Flow cytometric and light/fluorescence microscopic analyses indicate that tributyltin alters the plasma membrane/cytoplasm complex of the murine erythroleukemic cell in a dose-dependent and time-dependent manner. The flow cytometric parameter axial light loss, a measure of cell volume, decreased in cells exposed to 5 uM tributyltin relative to control cells or cells exposed to 50 uM tributlytin. The flow cytometric parameter 90 degrees light scatter, a function of refractive index and a measure of protein content, increases as a function of tributyltin concentration above 0.5 uM. Following to tributyltin concentrations greater than 0.5 uM, but less than 50 uM, DNA distribution across the cell cycle cannot be resolved adequately by flow cytometry. Also, the cells become resistant to solubilization of the cell membrane/cytoplasm complex by nonionic detergent. Relative to logarithmically growing cells, murine erythroleukemic cell in the stationary phase of the growth cycle and butyric acid-differentiated cells exhibit decrease plasma membrane permeability resulting in increased carboxyfluorescein retention derived from the intracellular hydrolysis of carboxyfluorescein diacetate. Similarly, cells exposed to tributyltin tributyltin concentrations below 50 uM exhibit increased cellular carboxyfluorescein retention. Viability in terms of carboxyfluorescein diacetate hydrolysis/carboxyfluorescein retention and propidium iodide exclusion is not decreased by exposure to tributyltin concentrations below 1 uM. At doses between 5 and 50 uM, however, cells exhibit both carboxyfluorescein and propidium iodide fluorescence simultaneously and are programmed for death. At tributyltin concentrations greater than 1.0 uM, murine erythroleukemic cell plasma membrane potential, measured with the cyanine dye, 3,3'-dihexyloxacarbocyanine iodide decreases at the same time that the uptake of propidium iodide is observed. In conjunction with other data, the concentration-dependent increase in carboxyfluorescein fluorescence, resistance to detergent-mediate solubilization of the plasma membrane/cytoplasm complex, and increase in 90 degrees light scatter suggest fixation (protein denaturation, cross-linking, etc) as a mechanism of the toxic action of tributyltin.
Imposex (the development of male sex organs on the female) has been studied in the European sting winkle, Ocenebra erinacea. In common with studies of other gonochoristic stenoglossan gastropods, the evidence gained from surveys of the south-west regions of England and Brittany (France) indicates that the phenomenon is a response to tributyltin pollution. Close to sources of tributyltin, Ocenebra erinacea females exhibit structural abnormalities of the oviduct as a result of advanced imposex, including absence of a genital papilla and a normal vulva, a deformed bursa copulatrix and the presence of a longitudinal split. Copulation and capsule formation would appear to be inhibited in the worst-affected females. Such curtailment of breeding activity would result in population decline: direct evidence of the extinction of Ocenebra erinacea close to harbours, as is known for N. lapillus, is generally wanting for British shores, but the decline of the species in the Bay of Arcachon in France is attributable to tributyltin pollution. The gonoducts of stenoglossan gastropods are generally considered to have evolved by a fusion of the edges of an open groove in Ocenebra erinacea, tributyltin may inhibit this closure at an early ontogenetic stage giving rise to the deformed oviduct of the adult female. The tributyltin water concentration required to cause this effect is not known but imposex is thought to be initiated at around 1.0 ng tin 1 liter ie slightly higher than that required for N. lapillus.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

56573-85-4
688-73-3

Wikipedia

Tributyltin_hydride

General Manufacturing Information

Stannane, tributyl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types